molecular formula C13H10N4O5 B030264 1,3-Bis(4-nitrophenyl)urea CAS No. 587-90-6

1,3-Bis(4-nitrophenyl)urea

Cat. No. B030264
CAS RN: 587-90-6
M. Wt: 302.24 g/mol
InChI Key: JEZZOKXIXNSKQD-UHFFFAOYSA-N
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Description

Synthesis Analysis

A general method for the preparation of bis-ureas from bis(o-nitrophenyl) carbonate involves directional urea synthesis by sequential amine addition. Initially, bis(o-nitrophenyl) carbonate reacts with benzylamine to form benzyl-o-nitrophenyl carbamate; subsequently, the carbamate reacts with diamines in toluene to yield bis-ureas (Turoczi et al., 2008).

Molecular Structure Analysis

1,3-Bis(m-nitrophenyl)urea exists in two polymorphic forms, α and β, exhibiting different colors and second-order non-linear optical properties due to their different molecular conformations and hydrogen-bonding interactions. The β-form crystallizes in a non-centrosymmetric space group, while the α-form in a centrosymmetric space group, with both forms showing a good agreement in bond distances and angles but adopting quite different molecular conformations (Huang et al., 1995).

Chemical Reactions and Properties

1,3-Bis(4-nitrophenyl)urea interacts through hydrogen bonding with various oxoanions in solution to form complexes of varying stability. The interaction with fluoride ions first establishes a hydrogen-bonding interaction, then induces urea deprotonation due to the formation of HF2-. This reaction pathway is indicative of the compound's ability to form stable complexes and its reactivity towards specific anions (Boiocchi et al., 2004).

Physical Properties Analysis

The polymorphic nature of 1,3-bis(m-nitrophenyl)urea significantly influences its physical properties, including color change and non-linear optical properties, which are attributed to the twisted conformation between the nitro and urea groups. The structural comparisons of the polymorphs provide insights into the relationship between molecular conformation and physical properties (Huang et al., 1995).

Chemical Properties Analysis

The binding energies and thermodynamic properties of 1,3-bis(4-nitrophenyl)urea with various anions were determined, highlighting its selective affinity for certain anions. This selectivity is based on hydrogen-bond distances, indicating the compound's potential as an anion receptor. The study also reveals the two-point hydrogen-bonding interactions formed with these anions, showcasing its chemical properties and interactions at the molecular level (Wanno et al., 2009).

Scientific Research Applications

  • DNA Binding

    A metal derivative of 1,3-bis(4-nitrophenyl)urea effectively binds to DNA in an intercalative mode, influencing oligonucleotide hydrogen bonding and solvent accessible surface (Ajloo et al., 2015).

  • Anti-Inflammatory Potential

    1,3-bis(4-nitrophenyl)urea shows promise as an anti-inflammatory agent by inhibiting COX-1 and TNF-α, with fewer hepatotoxic side effects and potential as an analgesic (Harahap et al., 2021).

  • Anion Receptor

    It acts as an anion receptor, forming complexes through hydrogen-bonding interactions and exhibiting varied binding energies for different anions (Wanno et al., 2009).

  • Biomedical Applications

    Bis-(p-nitrophenyl)ureidodecalin anion carriers are being explored for biomedical uses due to their high affinities for anions and selective binding based on anion hydrogen bond acceptor strength and receptor geometry (Jurček et al., 2018).

  • Polymer Synthesis

    This compound is crucial in the synthesis of polyurethanes and polyureas, which have various applications (Turoczi et al., 2008).

  • Cancer Research

    N,N'-diarylureas, including 1,3-bis(4-nitrophenyl)urea, have shown potential as anti-cancer agents by inhibiting translation initiation and reducing cancer cell proliferation (Denoyelle et al., 2012).

  • Biodegradable Plastics

    Novel biodegradable regular poly(ester urethane)s and poly(ester urea)s based on this compound have been synthesized, showing potential for use in biodegradable plastics and biomaterials (KartvelishviliTamara et al., 1997).

  • Self-Healing Materials

    It plays a role in the design of self-healing poly(urea-urethane) elastomers, which can heal at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).

Safety And Hazards

1,3-Bis(4-nitrophenyl)urea may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to ensure adequate ventilation .

Future Directions

The antibacterial activities of 1,3-Bis(4-nitrophenyl)urea and its metal complexes were examined against two Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus) and two Gram-negative bacteria (Escherichia coli and Serratia marcescens) . It was found that metal complexes displayed much higher antibacterial activities and better inhibitory effects than that of the ligand and standard drugs . This suggests potential future directions in leveraging these properties for medicinal applications.

properties

IUPAC Name

1,3-bis(4-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZZOKXIXNSKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043761
Record name 4,4'-Dinitrodiphenylurea
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Molecular Weight

302.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,3-Bis(4-nitrophenyl)urea

CAS RN

587-90-6
Record name 4,4′-Dinitrocarbanilide
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Record name Urea, N,N'-bis(4-nitrophenyl)-
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Record name 1,3-bis(4-nitrophenyl)urea
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Synthesis routes and methods I

Procedure details

One proceeds as described in Example 6 with the difference that a distillating column is attached to the flask, the mixture is maintained in gentle boiling and methanol is removed continuously from the mixture. After 2 hours of reaction the end-product is filtered off, 50 mmoles of methyl N-(4-nitrophenyl)-carbamate and 50 mmoles of 4-nitroaniline are added to the filtrate, and the reaction is repeated. The results of four subsequent cycles are summarized in Table 2.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

9.81 g (50 mmoles) of methyl N-(4-nitrophenyl)carbamate, 6.9 g (50 mmoles) of 4-nitroaniline, 140 ml of xylene and 11.8 g (about 50 mmoles) of Genamin CS 302 D (a mixture of N,N-dimethyl-C10-18 alkylamines sold by the firm Hoechst AG) are introduced into a flask equipped with a reflux condenser, and the mixture is boiled. The yellow crystals of the end-product appear already in the 3rd minute of boiling, and the amount of the crystalline precipitate rapidly increases. After 0.5 hours of boiling the thick, orange crystal suspension is filtered in vacuo when hot, the filter cake is washed twich with 20 ml of hot xylene, each, and then with acetone, finally the product is dried in vacuo. 12.78 g (85.2%) of N,N'-bis(4-nitrophenyl)-urea are obtained. The product is uniform when examined by layer chromatography utilizing a 3:1 mixture of n-hexane and acetone as solvent, and the chromatographic appearance of the product is identical with that of the authentic sample.
Quantity
9.81 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethyl-C10-18 alkylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

1,3-Di-(4-nitrophenyl)urea was prepared by the dropwise addition of a solution of p-nitrophenylisocyanate (16.4 g, 0.1 mole) in dimethyl formamide (150 ml) to a solution of p-nitroaniline (13.8 g, 0.1 mole) in dimethylformamide (130 ml) at 4° C. 1,3-Di-(4-nitrophenyl)urea precipitated slowly as a yellow solid.
Quantity
16.4 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
H Pasdar, B Hedayati Saghavaz, N Foroughifar… - Molecules, 2017 - mdpi.com
A bioactive ligand and its dinuclear metal(II) complexes were synthesized and characterized by Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible), nuclear …
Number of citations: 33 www.mdpi.com
B Wanno, W Rakrai, S Keawwangchai… - Journal of Molecular …, 2009 - Elsevier
The B3LYP/6-311+G(d,p) optimized structures of 1,3-bis(4-nitrophenyl)urea receptor (1) and its complexes with halide ions F − , Cl − , Br − , oxygen-containing anions NO 2 - , NO 3 - , …
Number of citations: 8 www.sciencedirect.com
R Wang, X Shu, Y Fan, S Li, Y **, C **a… - Acta Crystallographica …, 2019 - scripts.iucr.org
(IUCr) Crystal structure of a host–guest complex of the tris-urea receptor, 3-(4-nitrophenyl)-1,1-bis{2-[3-(4-nitrophenyl)ureido]ethyl}urea, that encapsulates hydrogen-bonded chains of …
Number of citations: 7 scripts.iucr.org
D Sahu, B Ganguly - ChemistrySelect, 2016 - Wiley Online Library
The dynamical nature of the anion recognition with urea‐based receptors in polar protic and polar aprotic solvents is scarce in the literature. We report here, the host–guest binding …
M Boiocchi, L Del Boca, DE Gómez… - Journal of the …, 2004 - ACS Publications
1,3-bis(4-nitrophenyl)urea (1) interacts through hydrogen bonding with a variety of oxoanions in an MeCN solution to give bright yellow 1:1 complexes, whose stability decreases with …
Number of citations: 877 pubs.acs.org
I Kirby, S Coles, P Gale - 2013 - ecrystals.chem.soton.ac.uk
This item is embargoed, The embargo will be lifted on 09 January 2018. This is only viewable by the authors and respository staff, If you would like to show this item to a guest, share this …
Number of citations: 0 ecrystals.chem.soton.ac.uk
WJ Blanchflower, PJ Hughes… - Journal of AOAC …, 1997 - academic.oup.com
A method was developed to determine in eggs 2 components [4,6-dimethyl-2-hydroxypyrimidine and 1,3-bis(4-nitrophenyl)urea] of the anticoccidial drug nicarbazin, used to treat poultry…
Number of citations: 28 academic.oup.com
M Uno, Y Koma, HS Ban, H Nakamura - Bioorganic & medicinal chemistry …, 2012 - Elsevier
We developed 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative 4 (GN6958) as a non-peptidic selective SUMO-sentrin specific protease (SENP)1 protease inhibitor based on the …
Number of citations: 49 www.sciencedirect.com
R Chutia, G Das - Dalton Transactions, 2014 - pubs.rsc.org
Two simple urea based para-halo substituted [Iodo (L1) and Bromo (L2)] acyclic receptors have been extensively studied as a receptor for various anions. Receptors L1 efficiently …
Number of citations: 22 pubs.rsc.org
IL Kirby, MB Pitak, C Wilson, PA Gale, SJ Coles - CrystEngComm, 2015 - pubs.rsc.org
Building on previous studies of anion-receptor complexes based on a urea scaffold substituted symmetrically with electron-withdrawing nitro groups, the electron density distribution in …
Number of citations: 15 pubs.rsc.org

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